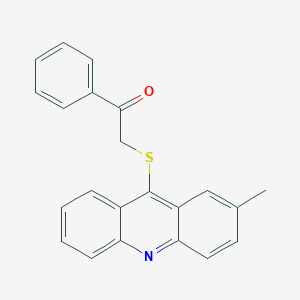
Ethanone, 2-((2-methyl-9-acridinyl)thio)-1-phenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethanone, 2-((2-methyl-9-acridinyl)thio)-1-phenyl-, also known as lucifer yellow CH, is a fluorescent dye that is widely used in scientific research. It is a thiol-reactive compound that can be covalently attached to proteins, peptides, and other biomolecules, allowing them to be visualized and tracked in living cells and tissues. In
Mecanismo De Acción
Lucifer yellow CH is a thiol-reactive compound that can covalently attach to cysteine residues in proteins and other biomolecules. Once attached, it fluoresces under blue light, allowing the labeled molecules to be visualized and tracked in living cells and tissues. The mechanism of action of Ethanone, 2-((2-methyl-9-acridinyl)thio)-1-phenyl- yellow CH is based on the principle of fluorescence resonance energy transfer (FRET), which occurs when the dye absorbs light and transfers its energy to nearby molecules, causing them to fluoresce as well.
Biochemical and Physiological Effects:
Lucifer yellow CH is generally considered to be non-toxic and non-invasive, making it a safe and reliable tool for scientific research. However, it can potentially interfere with the function of labeled biomolecules, especially if they are enzymes or receptors that are sensitive to covalent modification. In addition, Ethanone, 2-((2-methyl-9-acridinyl)thio)-1-phenyl- yellow CH can be metabolized or excreted by the body over time, which may limit its usefulness for long-term studies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantages of using Ethanone, 2-((2-methyl-9-acridinyl)thio)-1-phenyl- yellow CH in lab experiments are its high sensitivity, specificity, and versatility. It can be used to label a wide range of biomolecules, including proteins, peptides, nucleic acids, and lipids. It can also be used in a variety of imaging modalities, including fluorescence microscopy, confocal microscopy, and two-photon microscopy. However, there are also some limitations to using Ethanone, 2-((2-methyl-9-acridinyl)thio)-1-phenyl- yellow CH, including its potential toxicity, non-specific binding, and limited photostability.
Direcciones Futuras
There are many potential future directions for the use of Ethanone, 2-((2-methyl-9-acridinyl)thio)-1-phenyl- yellow CH in scientific research. One promising area is the development of new methods for covalent labeling of specific biomolecules, such as enzymes, receptors, and ion channels. Another area of interest is the use of Ethanone, 2-((2-methyl-9-acridinyl)thio)-1-phenyl- yellow CH in combination with other imaging techniques, such as electron microscopy and super-resolution microscopy, to obtain more detailed structural and functional information. Finally, there is also a need for further research into the pharmacokinetics and pharmacodynamics of Ethanone, 2-((2-methyl-9-acridinyl)thio)-1-phenyl- yellow CH, especially in vivo, to better understand its limitations and potential applications.
Métodos De Síntesis
Lucifer yellow CH can be synthesized using a multi-step process that involves the reaction of 2-methyl-9-acridinethiol with ethyl 2-bromoacetate, followed by hydrolysis and condensation with benzaldehyde. The resulting product is then purified by column chromatography to obtain pure Ethanone, 2-((2-methyl-9-acridinyl)thio)-1-phenyl- yellow CH.
Aplicaciones Científicas De Investigación
Lucifer yellow CH has a wide range of applications in scientific research, including cell biology, neuroscience, and pharmacology. It is commonly used as a fluorescent tracer to label and track cells, organelles, and biomolecules in living tissues. It can also be used to visualize the structure and function of neurons, synapses, and other neural circuits in the brain. In addition, Ethanone, 2-((2-methyl-9-acridinyl)thio)-1-phenyl- yellow CH can be used to study the pharmacokinetics and pharmacodynamics of drugs and other compounds in vivo.
Propiedades
Número CAS |
134826-36-1 |
|---|---|
Nombre del producto |
Ethanone, 2-((2-methyl-9-acridinyl)thio)-1-phenyl- |
Fórmula molecular |
C22H17NOS |
Peso molecular |
343.4 g/mol |
Nombre IUPAC |
2-(2-methylacridin-9-yl)sulfanyl-1-phenylethanone |
InChI |
InChI=1S/C22H17NOS/c1-15-11-12-20-18(13-15)22(17-9-5-6-10-19(17)23-20)25-14-21(24)16-7-3-2-4-8-16/h2-13H,14H2,1H3 |
Clave InChI |
HHWGQVOMQSRJLE-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C3=CC=CC=C3N=C2C=C1)SCC(=O)C4=CC=CC=C4 |
SMILES canónico |
CC1=CC2=C(C3=CC=CC=C3N=C2C=C1)SCC(=O)C4=CC=CC=C4 |
Otros números CAS |
134826-36-1 |
Sinónimos |
2-(2-methylacridin-9-yl)sulfanyl-1-phenyl-ethanone |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





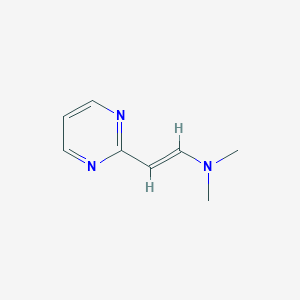

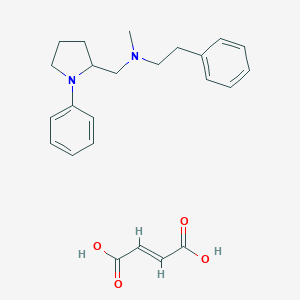
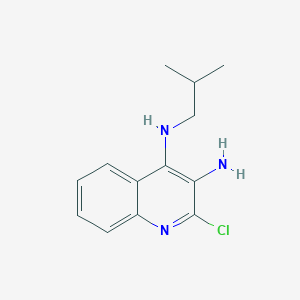

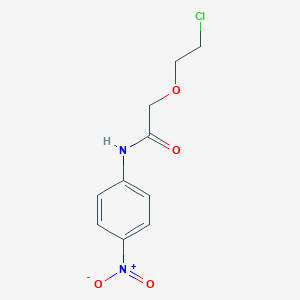

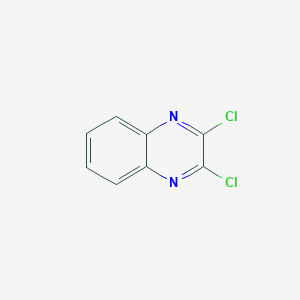
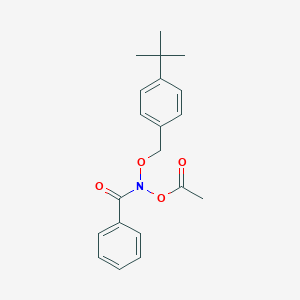
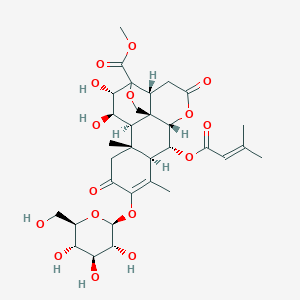
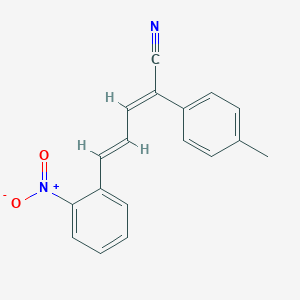
![Cyclopropanecarboxylicacid, 1-[(ethoxycarbonyl)amino]-2,2-dimethyl-](/img/structure/B140006.png)